4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid
Overview
Description
The molecule you’re asking about contains several functional groups that are common in organic chemistry . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The benzoyl group is a type of acyl group derived from benzoic acid . Piperazine is a heterocyclic amine with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring . The exact structure would depend on the positions of the Fmoc and benzoyl groups on the ring .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis . The benzoyl group can participate in various reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carbonyl groups and the basic nitrogens in the piperazine ring could impact its solubility and acidity/basicity .Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids derived from plants, including benzoic acid, cinnamic acid, and others, demonstrate a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The study by Godlewska-Żyłkiewicz et al. (2020) explores how structural differences among selected carboxylic acids affect their bioactivity. This research could be relevant to understanding the biological activity of the specified compound due to its carboxylic acid functional group (Godlewska-Żyłkiewicz et al., 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their role as both substrates and inhibitors in microbial fermentation processes. Jarboe et al. (2013) review the impact of carboxylic acids on microbes like E. coli and S. cerevisiae, offering insights into metabolic engineering strategies for improving microbial tolerance to these compounds. This information might be applicable in biotechnological applications involving the specified compound (Jarboe et al., 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived carboxylic acid, is reviewed for its role in drug synthesis by Zhang et al. (2021). The paper discusses how levulinic acid's functional groups contribute to its versatility in synthesizing various pharmaceuticals. This may suggest potential synthetic applications for the specified compound in drug development (Zhang et al., 2021).
Novel Carboxylic Acid Bioisosteres
The search for novel carboxylic acid bioisosteres, compounds that can mimic the carboxylic acid functionality in drug molecules, is the focus of a review by Horgan and O’ Sullivan (2021). This research area is directly relevant to the synthesis and potential applications of the specified compound, considering its complex structure incorporating a carboxylic acid moiety (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Future Directions
The future directions for this compound would depend on its applications. If it’s a useful intermediate in synthesis, research could focus on developing more efficient or environmentally friendly methods to synthesize it . If it’s a bioactive compound, future work could involve studying its biological effects in more detail .
properties
IUPAC Name |
1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(18-8-2-1-3-9-18)29-15-14-28(16-24(29)26(31)32)27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRJUJTZSFMKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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